molecular formula C13H16O3 B15310387 Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate

Cat. No.: B15310387
M. Wt: 220.26 g/mol
InChI Key: OUPFXOVLUFPOGY-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is a derivative of oxirane, featuring a carboxylate ester group and a p-tolyl substituent. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-3-(p-tolyl)oxirane with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-3-(p-tolyl)oxirane: Lacks the ester group present in Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate.

    Methyl 2,3-dimethyl-3-phenyl-oxirane-2-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    2,3-Dimethyl-3-(p-tolyl)oxirane-2-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the oxirane ring and the ester group allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 2,3-dimethyl-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-9-5-7-10(8-6-9)12(2)13(3,16-12)11(14)15-4/h5-8H,1-4H3

InChI Key

OUPFXOVLUFPOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(O2)(C)C(=O)OC)C

Origin of Product

United States

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